Enhanced Phenolic Acidity: pKa Reduction Relative to p-Cresol
The introduction of a methylthio group ortho to the phenolic hydroxyl group significantly increases acidity. This effect has been quantified for the closely related analog 2-(methylthio)-p-cresol (1H), which exhibits a lower pKa than its non-thioether counterpart, p-cresol (5H) [1]. This is attributed to the thioether's 2pπ-3dπ electron conjugative effect, which stabilizes the phenolate anion [1]. The target compound, 4-Methyl-2-[(methylthio)methyl]phenol, shares this ortho-thioether motif and is therefore expected to demonstrate a similarly enhanced acidity.
| Evidence Dimension | Acidity (pKa) in aqueous or mixed solvent system |
|---|---|
| Target Compound Data | Expected to be lower than p-cresol (quantitative value not directly measured in cited source) |
| Comparator Or Baseline | p-Cresol (5H) vs. 2-(methylthio)-p-cresol (1H) |
| Quantified Difference | 2-(methylthio)-p-cresol (1H) has a lower pKa than p-cresol (5H) [1]. |
| Conditions | Experimental determination of pKa values using standard methods as described in Inorganic Chemistry, 1997. |
Why This Matters
A lower pKa is critical for applications where the phenolate anion is the reactive species, such as in nucleophilic reactions or metal chelation, directly impacting the compound's utility as a ligand or synthetic building block.
- [1] Itoh, S., et al. (1997). Active Site Models for Galactose Oxidase. Electronic Effect of the Thioether Group in the Novel Organic Cofactor. Inorganic Chemistry, 36(7), 1407-1416. View Source
